Structure-Activity Relationship (SAR) Context for Enhanced EGFR Tyrosine Kinase Inhibition
The target compound's phenethylamino side chain is a key pharmacophore for EGFR tyrosine kinase inhibition. In a foundational SAR study, the enantioselective inhibition of EGFR by 4-(α-phenethylamino)quinazolines was demonstrated, with the (R)-enantiomer showing a Ki of 630 pM [1]. This is a 4- to 6-fold potency increase over the unsubstituted benzylamino analog, while the (S)-enantiomer results in a >30 to 500-fold loss of activity [1]. Although the target compound possesses an achiral phenethylamino group and a 2-thioacetonitrile substituent, this data strongly suggests that its 4-substituent is a critical determinant for high-affinity ATP-binding site interaction.
| Evidence Dimension | EGFR Tyrosine Kinase Inhibition (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred potent binding from class SAR |
| Comparator Or Baseline | 4-Benzylaminoquinazoline (unsubstituted) vs. (R)-4-(α-phenethylamino)quinazoline (Ki = 630 pM) |
| Quantified Difference | (R)-methyl group: 4- to 6-fold more potent than baseline; (S)-methyl group: >30-fold less potent |
| Conditions | In vitro ATP-competitive binding assay against EGFR tyrosine kinase |
Why This Matters
This demonstrates the exceptional sensitivity of the target's binding pocket to the 4-substituent, making analogs with this specific side chain highly desirable for developing potent EGFR inhibitors.
- [1] Bridges, A. J., et al. "Enantioselective inhibition of the epidermal growth factor receptor tyrosine kinase by 4-(α-phenethylamino)quinazolines." Bioorganic & Medicinal Chemistry 3.12 (1995): 1651-1656. View Source
